N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c17-16(18,19)11-2-1-3-12(8-11)21-14(24)13(23)20-9-15(25-6-5-22)4-7-26-10-15/h1-3,8,22H,4-7,9-10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYITUKZUDYQLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the thiolane derivative with the trifluoromethyl-substituted phenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. This activity is crucial for protecting cellular environments from oxidative stress, which can lead to various diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating conditions associated with chronic inflammation.
Antimicrobial Properties
Preliminary studies have demonstrated the efficacy of this compound against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Study 1: Antidiabetic Potential
A study evaluated the antidiabetic properties of compounds similar to N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide. The synthesized analogs showed promising results against various in vitro antidiabetic targets, with notable IC50 values:
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Racemic | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
This data indicates that the compound could serve as a multi-target agent for diabetes management .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds, revealing effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance antimicrobial activity .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves several steps:
- Formation of the Thiolane Ring: Achieved through cyclization of appropriate precursors.
- Introduction of Hydroxyethoxy Group: Reaction with ethylene oxide under controlled conditions.
- Attachment of Trifluoromethyl Group: Utilizing coupling reactions such as Suzuki or Heck coupling.
- Final Carboxamide Formation: Reaction with acid derivatives to form the desired amide.
Industrial production would likely focus on optimizing these synthetic routes to maximize yield and minimize costs, possibly incorporating continuous flow reactors and advanced catalysts .
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycles and Functional Groups
Thiolane vs. Phthalimide/Other Heterocycles
- Thiolane Core: The thiolane ring in the target compound introduces sulfur-based electron density and conformational flexibility. This contrasts with rigid aromatic cores like phthalimide in 3-chloro-N-phenyl-phthalimide (), which is used for synthesizing polyimide monomers due to its planar structure and thermal stability .
- Hydroxyethoxy Substituent : The 2-hydroxyethoxy group enhances hydrophilicity compared to simpler ethers (e.g., methoxy groups in ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). This group may improve solubility in polar solvents, a critical factor in drug formulation.
Trifluoromethylphenyl Moieties
- The 3-(trifluoromethyl)phenyl group is a common lipophilic substituent in bioactive compounds (e.g., ’s benzothiazole derivatives). The CF₃ group increases metabolic stability and membrane permeability compared to non-fluorinated analogs .
Amide Linkages
- Ethanediamide vs. Acetamide : The ethanediamide (oxalamide) bridge in the target compound differs from the acetamide linkages in (N-(2-oxotetrahydrofuran-3-yl)sulfamoylphenyl acetamide) and . Oxalamides are less common in drug design but offer unique hydrogen-bonding capabilities due to dual carbonyl groups.
Key Data Table: Structural and Functional Comparisons
Research Findings and Trends
- Trifluoromethyl Groups : Compounds with CF₃ groups (e.g., , target compound) exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
- Hydroxyethoxy vs. Methoxy : Polar groups like hydroxyethoxy (target) may reduce cytotoxicity compared to methoxy substituents (), as seen in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .
- Amide Linkers : Oxalamides (target) are less explored than acetamides () but show promise in targeting proteins requiring bidentate interactions.
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide, with CAS number 2319638-33-8, is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 392.4 g/mol. The compound features a thiolan ring, a hydroxyethoxy substituent, and a trifluoromethyl phenyl group, contributing to its potential reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the thiolan ring may interact with hydrophobic pockets within proteins. These interactions can modulate the activity of target proteins, influencing various biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Studies have reported that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Synthesis and Applications
The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes the formation of the thiolan ring through nucleophilic substitution reactions, followed by coupling reactions to introduce the hydroxyethoxy and trifluoromethyl groups.
This compound's versatility makes it valuable not only in medicinal chemistry but also in materials science for developing new polymers or additives with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
